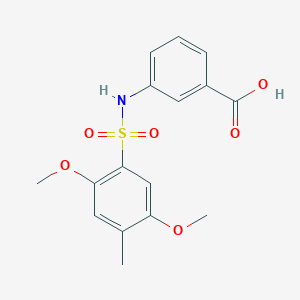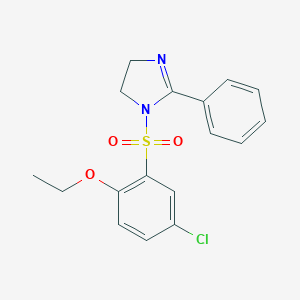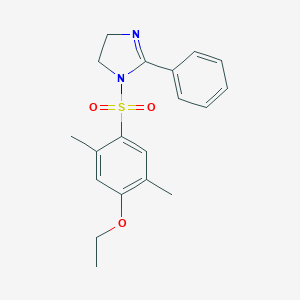![molecular formula C18H11ClN4OS B498045 6-chloro-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile](/img/structure/B498045.png)
6-chloro-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile is a complex heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, substituted with chloro, ethoxy, phenyl, and carbonitrile groups
Méthodes De Préparation
The synthesis of 4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thienopyrimidine core . The reaction conditions often include heating in formic acid or using triethyl orthoformate as a one-carbon source reagent . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and xylene, as well as catalysts such as calcium chloride and potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile can be compared with other similar compounds in the thienopyrimidine class, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds have a similar core structure but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thieno and pyridine rings, leading to distinct chemical and biological properties.
The uniqueness of 4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile lies in its specific substituents and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H11ClN4OS |
|---|---|
Poids moléculaire |
366.8g/mol |
Nom IUPAC |
6-chloro-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile |
InChI |
InChI=1S/C18H11ClN4OS/c1-2-24-17-11(8-20)12(10-6-4-3-5-7-10)13-14-15(25-18(13)23-17)16(19)22-9-21-14/h3-7,9H,2H2,1H3 |
Clé InChI |
LSDZXEJZIYIEDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NC=N4)Cl |
SMILES canonique |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NC=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497965.png)


![3-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497969.png)
![3-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497970.png)

![3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497973.png)
![3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B497975.png)





